2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a fused pyrrolo[2,3-b]quinoxaline core linked to a substituted pyrazole moiety and a 4-methoxyphenyl group. Its structural complexity arises from:
- Pyrroloquinoxaline scaffold: Known for planar aromatic systems that facilitate DNA intercalation or enzyme inhibition .
- Pyrazole substituent: The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group is a common pharmacophore in antipyretic and analgesic agents .
This compound’s design leverages heterocyclic diversity to optimize biological activity, though specific therapeutic applications remain underexplored in the provided evidence.
Properties
Molecular Formula |
C29H25N7O3 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C29H25N7O3/c1-17-24(29(38)36(34(17)2)19-9-5-4-6-10-19)33-28(37)23-25-27(32-22-12-8-7-11-21(22)31-25)35(26(23)30)18-13-15-20(39-3)16-14-18/h4-16H,30H2,1-3H3,(H,33,37) |
InChI Key |
OHKTWSSLLYMESG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=C(C=C6)OC)N |
Origin of Product |
United States |
Biological Activity
The compound 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and specific therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various organic reactions. Initial steps often include the formation of the pyrazole and pyrroloquinoxaline frameworks through condensation reactions and cyclization techniques. The presence of functional groups such as methoxy and carboxamide enhances the compound's reactivity and biological profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting cancer cell proliferation. The specific compound under discussion is hypothesized to interact with key cellular pathways involved in tumor growth and metastasis.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 1.61 ± 0.92 | Bcl-2 inhibition |
| Compound B | Jurkat | 1.98 ± 1.22 | Apoptosis induction |
| Target Compound | A431 | < 2.0 | Cell cycle arrest |
The data suggests that the target compound may possess similar or enhanced activity compared to known anticancer agents.
Anticonvulsant Activity
Some derivatives have been studied for their anticonvulsant effects. The structure-activity relationship (SAR) indicates that modifications to the phenyl rings can significantly influence anticonvulsant potency.
Table 2: Anticonvulsant Activity Overview
| Compound | Model Used | ED50 (mg/kg) | Observed Effects |
|---|---|---|---|
| Compound C | PTZ-induced seizures | 15.0 | Complete protection |
| Target Compound | PTZ-induced seizures | TBD | TBD |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in cancer metabolism.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways associated with cell survival.
- Induction of Apoptosis : The presence of certain functional groups may promote apoptotic pathways in malignant cells.
Case Studies
A recent case study demonstrated the efficacy of a closely related compound in a preclinical model of breast cancer, highlighting its potential as a therapeutic agent. The study reported significant tumor reduction and improved survival rates in treated subjects compared to controls.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Comparisons
Pyrroloquinoxaline vs. Quinoxaline Cores
- Quinoxaline 1,4-di-N-oxide Derivatives: The di-N-oxide group in compounds like 1a improves redox activity, critical for antimalarial action via reactive oxygen species generation .
Substituent Effects
- 4-Methoxyphenyl Group : Present in the target compound and ’s analogue, this group enhances lipophilicity and may improve blood-brain barrier penetration compared to nitro or morpholinyl substituents .
- Pyrazole vs. Morpholinyl Moieties : The pyrazole in the target compound is associated with anti-inflammatory activity, while morpholinyl groups () improve solubility and pharmacokinetics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
